molecular formula C17H14N2 B8315432 3,5-Di(2-pyridyl)toluene

3,5-Di(2-pyridyl)toluene

Cat. No.: B8315432
M. Wt: 246.31 g/mol
InChI Key: DWIULLDYVPWADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Di(2-pyridyl)toluene is a useful research compound. Its molecular formula is C17H14N2 and its molecular weight is 246.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-(3-methyl-5-pyridin-2-ylphenyl)pyridine

InChI

InChI=1S/C17H14N2/c1-13-10-14(16-6-2-4-8-18-16)12-15(11-13)17-7-3-5-9-19-17/h2-12H,1H3

InChI Key

DWIULLDYVPWADD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A tridentate ligand, 3,5-di(2-pyridyl)toluene was synthesized as follows. Specifically, 3,5-dibromotoluene (6.9 g; 20 mmol), 2-tri-n-butylstannylpyridine (26.9 g; 73 mmol), bis(triphenylphosphine)palladium dichloride (1.55 g; 2.2 mmol), and lithium chloride (11.7 g; 276 mmol) were added to 130 ml of toluene and the mixture was refluxed for 2 days. After cooling, 50 ml of saturated potassium fluoride solution was added. The precipitated solid was separated by filtration, washed with a small amount of cooled toluene (20 ml×3), and vacuum dried. The obtained solid was placed to a mixed solution of dichloromethane and NaHCO3, and washed well. The organic layer was separated, was dried over MgSO4 powder, and then the solvent was removed by evaporation. Next, the solid was recrystallized from dichloromethane to obtain 2.2 g of grey solid of 3,5-di(2-pyridyl)toluene of interest.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
catalyst
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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